3-(4-(4-Fluorophenoxy)phenyl)propanoic acid
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Overview
Description
3-(4-(4-Fluorophenoxy)phenyl)propanoic acid is an organic compound with the molecular formula C15H13FO3 It belongs to the class of phenylpropanoic acids, which are characterized by a benzene ring conjugated to a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-(4-Fluorophenoxy)phenyl)propanoic acid can be synthesized using 3-(4-fluorophenoxy)propanenitrile as a starting reagent . The synthesis involves a series of chemical reactions, including nitrile hydrolysis and subsequent acidification to yield the desired product. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Fluorophenoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenylpropanoic acids.
Scientific Research Applications
3-(4-(4-Fluorophenoxy)phenyl)propanoic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It may be used in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-(4-Fluorophenoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenoxy)propionic acid
- 3-(4-Fluorophenyl)propanoic acid
- 3-(4-(Aminosulfonyl)phenyl)propanoic acid
Uniqueness
3-(4-(4-Fluorophenoxy)phenyl)propanoic acid is unique due to its specific fluorophenoxy substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
881402-45-5 |
---|---|
Molecular Formula |
C15H13FO3 |
Molecular Weight |
260.26 g/mol |
IUPAC Name |
3-[4-(4-fluorophenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO3/c16-12-4-8-14(9-5-12)19-13-6-1-11(2-7-13)3-10-15(17)18/h1-2,4-9H,3,10H2,(H,17,18) |
InChI Key |
YOSJHCORPKUCBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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